molecular formula C9H5ClN2O2 B1590397 2-Chloro-3-nitroquinoline CAS No. 78105-37-0

2-Chloro-3-nitroquinoline

Cat. No.: B1590397
CAS No.: 78105-37-0
M. Wt: 208.6 g/mol
InChI Key: PQZXGIIGQHCVAU-UHFFFAOYSA-N
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Description

2-Chloro-3-nitroquinoline is an organic compound belonging to the quinoline family, characterized by a chlorine atom at the second position and a nitro group at the third position on the quinoline ring Quinolines are aromatic compounds consisting of a benzene ring fused with a pyridine ring

Preparation Methods

Overview of 2-Chloro-3-nitroquinoline Synthesis

This compound is typically prepared by introducing a nitro group at the 3-position and a chloro substituent at the 2-position of the quinoline ring. The synthetic route often involves:

  • Construction of the quinoline core,
  • Selective nitration at the 3-position,
  • Chlorination at the 2-position,
  • Or vice versa, depending on the starting materials and reagents.

The choice of reagents, reaction conditions, and order of substitution significantly influences the yield and purity of the final compound.

Preparation Methods

Direct Nitration and Chlorination of Quinoline Derivatives

One classical approach involves starting from quinoline or its derivatives and performing electrophilic substitution reactions:

  • Nitration: Typically achieved by treatment with nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperature to introduce the nitro group at the 3-position selectively.

  • Chlorination: Following nitration, chlorination at the 2-position is carried out using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often under reflux conditions.

This method requires careful control to avoid over-substitution or degradation of the quinoline ring.

Synthesis via 2-Chloroquinoline Intermediates

An alternative strategy involves first preparing 2-chloroquinoline derivatives, which are then nitrated:

  • The 2-chloroquinoline intermediate can be synthesized by reacting quinoline derivatives with chlorinating agents such as POCl₃.

  • Subsequent nitration at the 3-position is then performed under milder conditions to afford this compound.

This approach benefits from higher regioselectivity and better yields due to the directing effect of the chloro substituent.

Use of Vilsmeier–Haack Reaction for Quinoline Ring Construction

The Vilsmeier–Haack reaction is a well-documented method for synthesizing substituted quinolines, including this compound analogs:

  • Starting from acetanilides, treatment with a Vilsmeier reagent (formed in situ from POCl₃ and N,N-dimethylformamide) leads to formylation and ring closure to form 2-chloro-3-formylquinolines.

  • Nitration can then be introduced at the 3-position by controlled nitration of the quinoline ring or by subsequent functional group transformations.

This method is advantageous for its versatility and ability to introduce substituents at specific positions.

Catalytic Hydrogenation and Reduction Methods

Research has shown that catalytic hydrogenation and reduction can be employed in the preparation of related 2-chloro-3-substituted quinolines:

  • For example, reduction of 2-chloro-3-nitropyridine analogs using magnesium and titanium tetrachloride (TiCl₄) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere can yield 2-chloro-3-aminopyridine derivatives, which are structurally related to quinoline compounds.

  • Although this method is more focused on amine derivatives, it provides insight into the manipulation of the nitro group in halogenated heterocycles, which can be adapted for quinoline systems.

Comparative Data on Preparation Conditions and Yields

Method Starting Material Key Reagents Conditions Yield (%) Notes
Direct nitration then chlorination Quinoline or substituted quinoline HNO₃/H₂SO₄ (nitration), POCl₃ (chlorination) Controlled temperature, reflux 50-70 Requires careful control to avoid side reactions
Chlorination then nitration Quinoline derivatives POCl₃ (chlorination), HNO₃/H₂SO₄ (nitration) Mild nitration conditions 65-80 Better regioselectivity due to chloro directing group
Vilsmeier–Haack ring synthesis Acetanilides POCl₃, DMF (Vilsmeier reagent) 120 °C, 4 hours 60-75 Allows introduction of formyl group for further modification
Catalytic reduction (related) 2-Chloro-3-nitropyridine analogs Mg, TiCl₄, THF -5 to 5 °C, nitrogen atmosphere 70-85 Adaptable for related quinoline systems

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Outcome
Quinoline ring formation Acetanilides + Vilsmeier reagent (POCl₃ + DMF) Ring closure and 2-chlorination 2-Chloro-3-formylquinoline
Nitration HNO₃/H₂SO₄, controlled temperature Introduce nitro group at 3-position This compound
Chlorination (alternative) POCl₃ or SOCl₂, reflux Introduce chlorine at 2-position 2-Chloroquinoline intermediate
Reduction (optional) Mg, TiCl₄, THF, low temperature Convert nitro to amino group 2-Chloro-3-aminquinoline

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic displacement under various conditions:

Amination Reactions

  • Pd-Catalyzed Amination :
    Palladium catalysts enable coupling with amines. For example, treatment with hexylamine under microwave irradiation (100°C, 30 min) yields N-hexyl-3-nitroquinolin-2-amine in 95% yield .
    Conditions : Pd(OAc)₂, Xantphos ligand, K₃PO₄, dioxane.

  • Direct Amination :
    Reaction with methylamine in ethanol at 0–20°C for 3 hours produces N-methyl-3-nitroquinolin-2-amine in 98.5% yield .

Reaction TypeAmineCatalyst/LigandSolventYield (%)Source
Microwave AminationHexylaminePd(OAc)₂/XantphosDioxane95
Room-Temperature AminationMethylamineNoneEthanol98.5

Suzuki-Miyaura Coupling

The chlorine atom participates in palladium-catalyzed coupling with arylboronic acids. For instance, reaction with phenylboronic acid in toluene/water (Pd(PPh₃)₄, K₂CO₃, reflux) forms 2-phenyl-3-nitroquinoline, which is subsequently reduced to 2-phenylquinolin-3-amine .

Mechanism :

  • Oxidative addition of Pd⁰ to the C–Cl bond.

  • Transmetallation with boronic acid.

  • Reductive elimination to form the C–C bond.

Multi-Component Reactions

A domino reaction involving 2-chloro-3-nitroquinoline, acetophenones, and boronic acids yields highly functionalized quinolines. The process combines aldol condensation, Michael addition, and Suzuki coupling in one pot .

Example :

  • Reactants : this compound, acetophenone, phenylboronic acid.

  • Conditions : PdCl₂(PPh₃)₂, K₂CO₃, 80°C.

  • Product : 2-(4-Acetylphenyl)-3-nitroquinoline (yield: 72% ).

Electrophilic Cyclization

This compound derivatives undergo intramolecular cyclization to form fused heterocycles. For example, treatment with N-iodosuccinimide (NIS) in methanol induces iodocyclization, yielding iodinated pyrano[4,3-b]quinolines .

Key Step :
Electrophilic iodine attacks the alkyne moiety, followed by cyclization.

Nitro Group Reduction

The nitro group at position 3 is reduced to an amine using hydrogenation or catalytic methods:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol converts 3-nitro to 3-amino derivatives .

  • Chemoselective Reduction : Zn/NH₄Cl selectively reduces nitro without affecting other functional groups.

Biological Activity

While not a reaction, the nitro group enhances bioactivity:

  • Anticancer Activity : Induces DNA intercalation and ROS generation in cancer cells.

  • Antimicrobial Effects : Azetidinone-fused derivatives show potency against Staphylococcus aureus and Candida albicans .

Scientific Research Applications

Medicinal Chemistry

Anticancer and Antimicrobial Agents
2-Chloro-3-nitroquinoline serves as a precursor for synthesizing various pharmacologically active compounds. Its derivatives have shown potential as anticancer agents, with studies indicating activity against multiple cancer cell lines. For instance, compounds derived from this compound have been evaluated for their cytotoxic effects, demonstrating promising results in inhibiting tumor growth . Additionally, its antimicrobial properties have been explored, particularly against resistant strains of bacteria and fungi.

Biological Activity
The compound exhibits a broad spectrum of biological activities, including:

  • Antimalarial : Research has indicated that quinoline derivatives can inhibit the growth of malaria parasites.
  • Anti-inflammatory : Certain derivatives have shown effectiveness in reducing inflammation in vitro.
  • Antiviral : Studies suggest potential activity against viruses, including SARS-CoV-2 .

Material Science

Organic Semiconductors
In material science, this compound is utilized in developing organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of both chlorine and nitro groups enhances its reactivity and stability in various formulations .

Biological Studies

Enzyme Inhibition Studies
The compound is employed in studying enzyme inhibition mechanisms. For example, it has been used to investigate the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. This research is crucial for developing new antibiotics targeting resistant bacterial strains .

Industrial Chemistry

Synthesis of Dyes and Pigments
In industrial applications, this compound is involved in synthesizing various dyes and pigments. Its reactivity allows for the introduction of diverse functional groups, making it a valuable building block in dye chemistry.

Case Studies

  • Anticancer Activity Assessment
    A study evaluated the anticancer activity of synthesized derivatives from this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .
  • Material Development for OLEDs
    Researchers developed an organic semiconductor based on this compound, which showed improved charge transport properties compared to traditional materials. This advancement could lead to more efficient OLEDs .

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitroquinoline depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    2-Chloroquinoline: Lacks the nitro group and has different reactivity and applications.

    3-Nitroquinoline: Lacks the chlorine atom and exhibits different chemical properties.

    2-Chloro-4-nitroquinoline: Has the nitro group at the fourth position, leading to different reactivity.

Uniqueness: 2-Chloro-3-nitroquinoline is unique due to the presence of both the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research applications .

Biological Activity

2-Chloro-3-nitroquinoline is a compound that has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article synthesizes various research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a nitrogen atom in the aromatic ring. The presence of both chloro and nitro substituents significantly influences its biological properties. The compound can be synthesized through various methods, including:

  • Nitration of Quinoline : The introduction of the nitro group at position 3 can be achieved using nitration conditions involving a mixture of nitric and acetic acid.
  • Suzuki Coupling : This method involves coupling this compound with phenylboronic acid, followed by reduction to yield various derivatives .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Nitro-containing compounds are known for their ability to produce reactive intermediates that can damage DNA and lead to cell death. The mechanisms of action include:

  • Reduction to Toxic Intermediates : Upon reduction, nitro groups generate toxic species that bind covalently to DNA, resulting in nuclear damage .
  • Broad Spectrum Activity : Studies have shown that derivatives of this compound are effective against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.
PathogenInhibition Zone (mm)Reference
Staphylococcus aureus18
Escherichia coli15
Candida albicans16

Antitumor Activity

The antitumor properties of this compound have been explored in various studies. It has been found to inhibit the growth of cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that this compound can induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent.
  • Multi-target Mechanism : The presence of nitro and chloro groups enhances its interaction with multiple biological targets, increasing its efficacy against different types of tumors .

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound also exhibits anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases:

  • Inhibition of Inflammatory Mediators : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, contributing to its therapeutic potential in inflammatory conditions .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on azetidin-2-one fused derivatives showed enhanced antimicrobial activity compared to standard drugs, indicating the potential for developing new antibiotics based on the this compound scaffold .
  • Cancer Cell Line Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines, suggesting its potential application in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-3-nitroquinoline, and what are their efficiency metrics?

Basic Research Question
The synthesis of this compound typically involves a two-step protocol:

Condensation : Ethyl 2-nitroacetate reacts with 2-amino-4,5-dimethoxybenzaldehyde in toluene under microwave irradiation (45% yield) .

Chlorination : The intermediate 2-nitroquinolone is treated with POCl₃ at 95°C, achieving quantitative conversion to this compound .
Key Metrics : Microwave irradiation reduces reaction time, while POCl₃ ensures complete chlorination.

Q. What methodologies are optimal for aminating this compound, and how do reaction conditions influence yields?

Basic Research Question
Two primary methods are compared:

  • Microwave-Assisted Amination :
    • Conditions : Amine hydrochlorides, NEt₃ (base), EtOH, 80°C, 1.5 hours.
    • Yields : 53–87% for alkyl/benzyl amines; <10% for bulky amines (e.g., cyclohexylamine) .
  • Buchwald-Hartwig Amination :
    • Conditions : Palladium catalysts, ligand systems, and amino acid substrates.
    • Yields : Comparable to microwave for amino acids (~50–60%) .
      Recommendation : Use microwave for simple amines; Buchwald-Hartwig for sterically hindered or functionalized substrates.

Q. How can researchers address low yields in amination reactions with amino acid derivatives?

Advanced Research Question
Amination with amino acids (e.g., (2R)-4-amino-2-hydroxybutanoate) faces challenges due to steric hindrance and competing side reactions.
Strategies :

  • Optimized Bases : Replace NEt₃ with milder bases to reduce racemization.
  • Temperature Control : Lower reaction temperatures (e.g., 60°C) to preserve stereochemistry.
  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites .
    Data : Yields improve from <20% to ~50% with these adjustments .

Q. How does this compound contribute to synthesizing pyoverdin chromophores?

Advanced Research Question
The compound serves as a precursor for pyoverdin chromophores, which are siderophore subunits.
Methodology :

Amination : React with amino acid derivatives (e.g., (2R)-4-amino-2-hydroxybutanoate) to form intermediates.

Cyclization : Hg²⁺-mediated or oxidative cyclization generates the tricyclic chromophore core .
Key Insight : Microwave amination avoids toxic reagents (e.g., Lawesson’s reagent), enabling greener synthesis .

Q. How should researchers analyze contradictory substrate scope data in amination reactions?

Advanced Research Question
Yields vary significantly with amine structure (e.g., 87% for benzylamine vs. 9% for cyclohexylamine) .
Analytical Framework :

Steric Effects : Calculate steric parameters (e.g., Tolman cone angles) to correlate with yields.

Electronic Effects : Use Hammett constants to assess electron-donating/withdrawing groups.

Solvent Screening : Test polar aprotic solvents (e.g., DMF) for bulky amines to enhance solubility .

Q. What experimental designs are recommended to study substituent effects on quinoline reactivity?

Advanced Research Question
Design Principles :

  • Variable Control : Fix reaction conditions (temperature, solvent) while varying substituents (e.g., nitro, chloro).
  • Orthogonal Protection : Introduce protecting groups to isolate electronic/steric contributions.
  • Kinetic Profiling : Monitor reaction progress via HPLC or NMR to identify rate-limiting steps .
    Case Study : Substituting Cl with NH₂ in this compound alters electrophilicity, impacting cyclization efficiency .

Q. How stable is this compound under varying storage and reaction conditions?

Basic Research Question
Stability Data :

  • Storage : Stable at –20°C in anhydrous conditions; hydrolyzes in humid environments.
  • Reactivity : Nitro group susceptible to reduction under H₂/palladium; chloro group undergoes nucleophilic substitution in polar solvents .
    Mitigation : Use desiccants for storage and inert atmospheres (N₂/Ar) during reactions.

Properties

IUPAC Name

2-chloro-3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZXGIIGQHCVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506124
Record name 2-Chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78105-37-0
Record name 2-Chloro-3-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitroquinolin-2(1H)-one (1.40 g, 7.36 mmol) obtained in Step 1 was dissolved in phosphorus oxychloride (3.50 mL, 36.8 mmol) and the mixture was stirred with heat at 110° C. for 4 hours. The reaction mixture was poured into an ice bath and thereby the reaction was stopped. Then, extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous magnesium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol=1/0 to 50/1) to give 2-chloro-3-nitroquinoline (1.46 g, yield: 95%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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